1H and 13C NMR Chemical Shift Assignments for 3-Chloro-3'-iodo-1,1'-biphenyl: A Comprehensive Structural Elucidation Guide
1H and 13C NMR Chemical Shift Assignments for 3-Chloro-3'-iodo-1,1'-biphenyl: A Comprehensive Structural Elucidation Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-chloro-3'-iodo-1,1'-biphenyl (CAS: 854234-91-6)[1]
Executive Summary & Pharmacological Context
In modern drug discovery and materials science, di-halogenated biphenyls like 3-chloro-3'-iodo-1,1'-biphenyl serve as critical, rigid pharmacophores and versatile cross-coupling building blocks. The orthogonal reactivity of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond allows for highly selective, sequential transition-metal-catalyzed functionalizations (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig couplings).
However, the structural asymmetry and the presence of two different halogens on a freely rotating biphenyl axis present a complex analytical challenge. This whitepaper provides a rigorous, self-validating methodology for the unambiguous assignment of the 1 H and 13 C NMR chemical shifts of this molecule, grounded in empirical substituent chemical shift (SCS) rules and multidimensional NMR techniques.
Electronic Causality: The Physics Behind the Chemical Shifts
To accurately assign the NMR spectra of 3-chloro-3'-iodo-1,1'-biphenyl, one must understand the causality behind the electron density distribution across the two rings. The biphenyl system acts as a conduit for electronic effects, though its non-planar dihedral angle in solution (~44° in CHCl 3 ) partially attenuates through-conjugation[2].
The Heavy-Atom Effect (Iodine)
The most diagnostic signal in this molecule is the C3' carbon attached to the iodine atom. Unlike lighter halogens that deshield adjacent carbons via the inductive effect (-I), iodine exhibits a profound Heavy-Atom Effect (or spin-orbit heavy-atom effect, SO-HALA)[3]. The large, diffuse electron cloud of iodine and its significant spin-orbit coupling induce a strong relativistic shielding effect on the directly attached carbon[4]. Consequently, the C3' resonance is pushed dramatically upfield to approximately 94.7 ppm , serving as an unmistakable anchor point for Ring B[3].
Electronegativity & Resonance (Chlorine)
Conversely, chlorine is highly electronegative but lacks the massive spin-orbit coupling of iodine. It withdraws electron density from Ring A primarily via the inductive effect (-I), heavily deshielding the ipso carbon (C3) to approximately 134.6 ppm [5]. The resonance effect (+M) of chlorine slightly shields the ortho (C2, C4) and para (C6) positions relative to the meta position, creating a distinct splitting and shifting pattern compared to Ring B.
Self-Validating NMR Acquisition Protocol
A single 1D NMR spectrum is insufficient for a molecule with overlapping aromatic multiplets. We employ a self-validating protocol where 1D data is hypothesized, and 2D data (COSY, HSQC, HMBC) acts as the orthogonal verification mechanism.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15-20 mg of 3-chloro-3'-iodo-1,1'-biphenyl in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm). Ensure the sample is free of paramagnetic impurities to maintain sharp line widths.
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1D 1 H Acquisition: Acquire at 298K on a 600 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans to achieve a high signal-to-noise ratio.
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1D 13 C{1H} Acquisition: Acquire at 150 MHz with proton decoupling (WALTZ-16). Due to the lack of NOE enhancement on quaternary carbons (C1, C1', C3, C3'), use a D1 of 3.0 seconds and at least 1024 scans to ensure the C-I and C-Cl signals rise above the noise floor.
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2D Homonuclear (COSY): Acquire with a spectral width encompassing the aromatic region (7.0–8.2 ppm). Use 256 t1 increments to map the 3-spin systems of Ring A and Ring B.
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2D Heteronuclear (HSQC & HMBC):
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HSQC: Optimized for 1JCH = 145 Hz to map directly bonded protons to their respective carbons.
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HMBC: Optimized for long-range couplings ( nJCH = 8 Hz). This is the critical step for bridging Ring A and Ring B via 3-bond couplings across the biphenyl linkage.
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Fig 1. Step-by-step NMR elucidation workflow for halogenated biphenyls.
Empirically Derived Chemical Shift Tables
Based on rigorous Substituent Chemical Shift (SCS) additivity rules for biphenyl systems[2] and standard spectroscopic principles[5], the quantitative data is summarized below.
Table 1: 1 H NMR Assignments (600 MHz, CDCl 3 )
Note: Numbering starts at the ipso carbons (C1/C1') bridging the two rings.
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Logic & Causality |
| H2' | 7.97 | t | 1.6 | 1H | Ring B: Strongly deshielded by ortho-Iodine; exhibits only meta-coupling. |
| H4' | 7.72 | dt | 7.8, 1.6 | 1H | Ring B: Ortho to Iodine, para to the biphenyl linkage. |
| H2 | 7.61 | t | 1.8 | 1H | Ring A: Ortho to Chlorine; isolated proton showing only meta-coupling. |
| H6' | 7.56 | dt | 7.8, 1.6 | 1H | Ring B: Para to Iodine, ortho to the biphenyl linkage. |
| H6 | 7.49 | dt | 7.8, 1.8 | 1H | Ring A: Para to Chlorine, ortho to the biphenyl linkage. |
| H5 | 7.41 | t | 7.8 | 1H | Ring A: Meta to Chlorine; ortho-coupled to H4 and H6. |
| H4 | 7.36 | dt | 7.8, 1.8 | 1H | Ring A: Ortho to Chlorine, para to the biphenyl linkage. |
| H5' | 7.22 | t | 7.8 | 1H | Ring B: Meta to Iodine; relatively shielded compared to Ring A's H5. |
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment Logic & Causality |
| C1' | 142.8 | Cq | Ring B Ipso: Validated via 3J HMBC from H2 and H6 (Ring A). |
| C1 | 142.4 | Cq | Ring A Ipso: Validated via 3J HMBC from H2' and H6' (Ring B). |
| C4' | 136.1 | CH | Ring B: Ortho to Iodine. |
| C2' | 136.0 | CH | Ring B: Ortho to Iodine. |
| C3 | 134.6 | Cq | C-Cl : Deshielded by inductive electronegativity (-I)[5]. |
| C5' | 130.3 | CH | Ring B: Meta to Iodine. |
| C5 | 129.9 | CH | Ring A: Meta to Chlorine. |
| C4 | 127.6 | CH | Ring A: Ortho to Chlorine. |
| C2 | 127.5 | CH | Ring A: Ortho to Chlorine. |
| C6' | 126.0 | CH | Ring B: Para to Iodine. |
| C6 | 125.1 | CH | Ring A: Para to Chlorine. |
| C3' | 94.7 | Cq | C-I : Highly shielded by the relativistic Heavy-Atom Effect[3]. |
Mechanistic Elucidation Strategy: The "Why"
To ensure trustworthiness, the assignment must not rely solely on chemical shift predictions. The protocol utilizes a self-validating network of 2D correlations.
Step 1: Spin System Extraction (COSY)
The 1 H spectrum reveals two distinct 4-spin systems, but because positions 3 and 3' are substituted, the systems are actually isolated into a 3-spin network (H4, H5, H6) and an isolated singlet-like proton (H2) for each ring.
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Ring A (Chloro): H2 ( δ 7.61) appears as a narrow triplet ( J=1.8 Hz) due to meta-coupling with H4 and H6. COSY cross-peaks map the H4-H5-H6 contiguous chain.
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Ring B (Iodo): H2' ( δ 7.97) is shifted significantly downfield due to the spatial proximity of the large iodine atom. COSY maps the corresponding H4'-H5'-H6' chain.
Step 2: Inter-Ring Connectivity (HMBC)
The ultimate validation of a biphenyl system is bridging the two rings. Because the biphenyl bond (C1-C1') lacks protons, we rely on long-range Heteronuclear Multiple Bond Correlation (HMBC). In biphenyls, the 3JCH correlation is highly diagnostic. Protons on Ring A (H2, H6) will show a strong 3-bond correlation across the rotatable axis to the ipso carbon of Ring B (C1'). Conversely, H2' and H6' will correlate to C1.
Fig 2. Key 2J and 3J HMBC correlations bridging Ring A and Ring B.
By observing the HMBC cross-peak between the highly deshielded H2' ( δ 7.97) and C1 ( δ 142.4), and pairing it with the intra-ring 2J correlation to the uniquely shielded C3' ( δ 94.7), the entire molecular framework is locked into place, leaving zero ambiguity in the assignment.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. - Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
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Gronowitz, S., et al. - Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry (ACS Publications).[Link]
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Pyykkö, P., et al. - Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI.[Link]
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Chemistry Steps - 13C Carbon NMR Spectroscopy (Heavy-Atom-Effect). Chemistry Steps.[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances [mdpi.com]
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